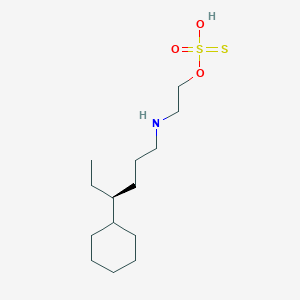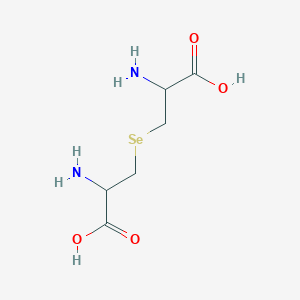
3,3'-Selanylbis(2-aminopropanoic acid)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,3’-Selanylbis(2-aminopropanoic acid) is an organic compound with the molecular formula C6H12N2O4Se. It is a derivative of alanine, where two alanine molecules are linked via a selenium atom. This compound is known for its unique properties due to the presence of selenium, which imparts distinct chemical and biological characteristics.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3,3’-Selanylbis(2-aminopropanoic acid) typically involves the reaction of selenocyanates with amino acids. One common method is the reaction of selenocyanic acid with 2-aminopropanoic acid under controlled conditions to form the desired product. The reaction is usually carried out in an aqueous medium at a specific pH to ensure the proper formation of the selenium bridge between the two amino acid molecules .
Industrial Production Methods
Industrial production of 3,3’-Selanylbis(2-aminopropanoic acid) involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of catalysts and specific temperature and pressure conditions to facilitate the reaction. The product is then purified using techniques such as crystallization or chromatography to obtain the desired compound in high purity .
Analyse Chemischer Reaktionen
Types of Reactions
3,3’-Selanylbis(2-aminopropanoic acid) undergoes various chemical reactions, including:
Oxidation: The selenium atom can be oxidized to form selenoxide or selenone derivatives.
Reduction: The compound can be reduced to form selenide derivatives.
Substitution: The amino and carboxyl groups can participate in substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, peracids.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products Formed
Oxidation: Selenoxide, selenone derivatives.
Reduction: Selenide derivatives.
Substitution: Various alkylated or acylated derivatives.
Wissenschaftliche Forschungsanwendungen
3,3’-Selanylbis(2-aminopropanoic acid) has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of selenium-containing compounds.
Biology: Studied for its role in selenium metabolism and its potential antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, including anti-cancer and anti-inflammatory properties.
Industry: Used in the synthesis of selenium-based materials and catalysts.
Wirkmechanismus
The mechanism of action of 3,3’-Selanylbis(2-aminopropanoic acid) involves its interaction with various molecular targets and pathways:
Antioxidant Activity: The selenium atom can scavenge reactive oxygen species, reducing oxidative stress.
Enzyme Modulation: The compound can modulate the activity of selenium-dependent enzymes, influencing various biochemical pathways.
Gene Expression: It can affect the expression of genes involved in selenium metabolism and antioxidant defense.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Selenomethionine: A selenium-containing analog of methionine.
Selenocystine: A dimer of selenocysteine, similar to 3,3’-Selanylbis(2-aminopropanoic acid) but with different properties.
Uniqueness
3,3’-Selanylbis(2-aminopropanoic acid) is unique due to its specific structure, where two alanine molecules are linked via a selenium atom. This unique linkage imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry .
Eigenschaften
CAS-Nummer |
19641-75-9 |
|---|---|
Molekularformel |
C6H12N2O4Se |
Molekulargewicht |
255.14 g/mol |
IUPAC-Name |
2-amino-3-(2-amino-2-carboxyethyl)selanylpropanoic acid |
InChI |
InChI=1S/C6H12N2O4Se/c7-3(5(9)10)1-13-2-4(8)6(11)12/h3-4H,1-2,7-8H2,(H,9,10)(H,11,12) |
InChI-Schlüssel |
AKHDCUIIFPFSCM-UHFFFAOYSA-N |
Kanonische SMILES |
C(C(C(=O)O)N)[Se]CC(C(=O)O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


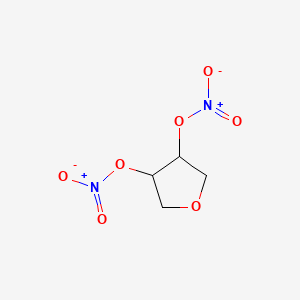

![Propan-2-yl 2-{[(2-chlorophenoxy)acetyl]amino}-4,5,6,7,8,9,10,11,12,13-decahydrocyclododeca[b]thiophene-3-carboxylate](/img/structure/B14159790.png)

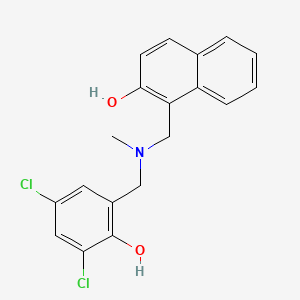
![6-Ethyl-5-methyl-3-phenyl-4H-pyrazolo[1,5-a]pyrimidin-7-one](/img/structure/B14159795.png)
![Syn-Tricyclo[6.1.0.02,4]nonane](/img/structure/B14159806.png)

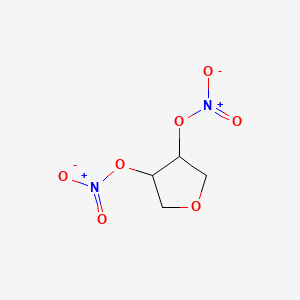
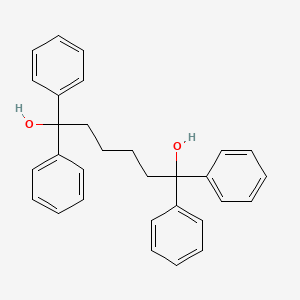
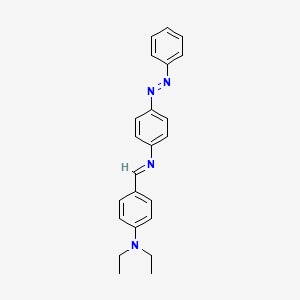

![4-[4-(Benzyloxy)-3-(butan-2-yl)phenyl]-1,3-thiazol-2-amine](/img/structure/B14159838.png)
